N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H26N4O3S2 and its molecular weight is 530.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
- N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a compound involved in the synthesis of novel heterocyclic compounds with potential pharmacological activities. For instance, related benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have shown anti-inflammatory and analgesic properties. These compounds have been screened as inhibitors of cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) and exhibited notable analgesic and anti-inflammatory activities in studies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial and Antifungal Properties
- Derivatives of the compound, specifically benzothiazole pyrimidine derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant in vitro activity against various bacterial strains like Staphylococcus aureus, Escherichia coli, and fungal species such as Candida albicans, demonstrating their potential as antimicrobial agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Application in Heterocyclic Syntheses
- The compound has been used in the synthesis of various heterocyclic systems, highlighting its versatility as a precursor in organic chemistry. It has been employed in cascade reactions to synthesize diverse heterocycles with good atom economy, indicating its potential utility in the development of new chemical entities for various applications (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-18-9-12-21(13-10-18)16-32-24-7-5-4-6-22(24)27-25(37(32,34)35)15-29-28(31-27)36-17-26(33)30-23-14-19(2)8-11-20(23)3/h4-15H,16-17H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRGHYRNPJIDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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